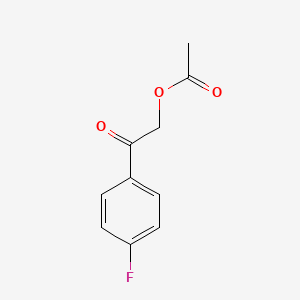

2-(4-Fluorophenyl)-2-oxoethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWVLMFYYZBSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501278 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-78-9 | |

| Record name | 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated α-keto ester of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization. Furthermore, this guide explores the compound's applications as a versatile building block in the development of pharmacologically active molecules, supported by an analysis of its reactivity. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this important chemical intermediate.

This compound, identified by the CAS Number 366-78-9 , is a bifunctional organic compound featuring a ketone, an ester, and a fluorinated aromatic ring.[1] The presence of the fluorine atom and the α-keto ester moiety makes it a valuable synthon for introducing the 4-fluorobenzoyl group in more complex molecular architectures, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 366-78-9 | [1] |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| Melting Point | 52-54 °C | [1] |

| Synonyms | Ethanone, 2-(acetyloxy)-1-(4-fluorophenyl)- | [1] |

| HS Code | 2918300090 | [1] |

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the esterification of the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-fluorophenyl)ethan-1-one. This protocol details a standard laboratory procedure for its preparation.

Rationale Behind Experimental Choices

The selection of acetic anhydride as the acetylating agent provides a strong thermodynamic driving force for the reaction, while pyridine serves a dual role as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct to prevent side reactions. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogeneous reaction mixture. The aqueous workup with HCl and NaHCO₃ is critical for removing pyridine and unreacted anhydride, respectively, ensuring a high-purity final product upon crystallization.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (10.0 g, 64.9 mmol).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath. To this stirred solution, slowly add pyridine (6.2 mL, 77.9 mmol, 1.2 equiv), followed by the dropwise addition of acetic anhydride (7.3 mL, 77.9 mmol, 1.2 equiv).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a crystalline solid.

Visualizing the Synthesis Workflow

Caption: A flowchart illustrating the key stages of the synthesis process.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This self-validating system confirms the molecular structure and quantifies any residual impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl and ester groups, and the methyl protons of the acetate group. ¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic singlet.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (~1700 cm⁻¹) and a strong C=O stretch for the ester (~1750 cm⁻¹), as well as C-O and C-F stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₀H₉FO₃), providing definitive proof of the compound's identity.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound, typically aiming for >98% purity for use in further synthetic applications.

Applications in Drug Development and Research

The 2-(4-fluorophenyl)-2-oxo structural motif is a privileged scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions.[2]

Derivatives and structurally related compounds are key intermediates in the synthesis of major pharmaceuticals. For example, the related compound 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[3] Similarly, 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is a vital building block for Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[2][4][5]

Furthermore, various 2-(4-Fluorophenyl)acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating the versatility of this chemical scaffold in generating new therapeutic leads.[6] this compound serves as a readily available and reactive intermediate for chemists to access these and other novel molecular frameworks.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The compound is classified as an irritant.[1]

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [7][8][9] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. | [7][10] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. | [7][8] |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at room temperature in a dry, sealed environment is recommended. | [11] |

| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][9] |

| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. Consult a physician if irritation persists. | [7][9] |

| First Aid (Inhalation) | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7][10] |

Conclusion

This compound (CAS: 366-78-9) is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with straightforward synthesis and purification protocols, make it an accessible building block for the research community. Its structural relevance to key pharmaceutical agents underscores its importance in modern drug discovery and development. Adherence to established safety and handling procedures is essential for its responsible use in advancing scientific research.

References

- Safety Data Sheet. (2025, October 9). Angene Chemical.

- 366-78-9(2-(4-fluorophenyl)

- Methyl 2-(4-fluorophenyl)

- Safety Data Sheet. (2009, June 16). Thermo Fisher Scientific.

- Safety D

- Safety D

- Material Safety D

- Ethyl 2-(4-fluoroanilino)

- Ethyl 2-(4-fluorophenyl)

- 2-(4-Fluorophenyl)-2-oxoacetic Acid. PubChem.

- Supporting Information for Synthetic Procedures. Organic Syntheses.

- 2-(4-Fluorophenyl)-2-oxoacetic Acid. TCI Chemicals.

- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.

- The Significance of Fluorinated Compounds in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..

- The Synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile. NINGBO INNO PHARMCHEM CO.,LTD..

- The Crucial Role of 2-[2-(2-Fluorophenyl)-2-Oxoethyl]Propanedinitrile in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- 2-(4-Fluorophenyl)

- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE. Sigma-Aldrich.

Sources

- 1. 366-78-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. capotchem.com [capotchem.com]

- 10. chemscene.com [chemscene.com]

- 11. Ethyl 2-(4-fluorophenyl)-2-oxoacetate | 1813-94-1 [sigmaaldrich.com]

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate: A Key Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-2-oxoethyl acetate, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the rationale behind its utility as a building block in the synthesis of advanced chemical entities, grounded in the established principles of medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic nature of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] this compound emerges as a valuable synthon, providing a readily functionalizable handle to introduce the 4-fluorophenyl keto-ester moiety into more complex molecules. This guide will serve as a detailed resource for understanding and utilizing this versatile compound.

Chemical Identity and Physicochemical Properties

This compound is a ketone and an ester, with the acetate group attached to the α-carbon of 4-fluoroacetophenone.[6]

Chemical Structure and Identifiers

The structural representation of this compound is fundamental to understanding its reactivity and function.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol [6] |

| IUPAC Name | This compound |

| SMILES | O=C(OCC(=O)C1=CC=C(F)C=C1)C |

| InChI | InChI=1S/C10H9FO3/c1-7(12)14-6-9(13)8-2-4-10(11)5-3-8/h2-5H,6H2,1H3 |

| CAS Number | Not definitively assigned. |

Physicochemical Properties

While experimental data for this compound is not widely available, its properties can be inferred from structurally similar compounds and computational predictions.

Table 2: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value | Rationale/Source |

| Melting Point | ~60-70 °C | Based on the melting point of 2-(4-methoxyphenyl)-2-oxoethyl acetate (63-65 °C).[7] The fluoro-substituent is not expected to drastically alter the melting point compared to the methoxy-analogue. |

| Boiling Point | > 200 °C (at atm. pressure) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Sparingly soluble in water. | The presence of both polar (ester, ketone) and non-polar (fluorophenyl) moieties dictates its solubility profile. |

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is via the nucleophilic substitution of a suitable leaving group on the α-carbon of 4-fluoroacetophenone with an acetate nucleophile. The readily available 2-bromo-1-(4-fluorophenyl)ethanone serves as an excellent starting material for this transformation.

Synthetic Scheme

Diagram 2: Synthesis of this compound

Caption: General synthetic scheme for the target compound.

Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis methodologies for similar transformations.

-

Reaction Setup: To a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium acetate (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Mechanistic Rationale

The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The acetate anion acts as the nucleophile, attacking the electrophilic α-carbon bearing the bromine atom. The bromine atom, being a good leaving group, is displaced, resulting in the formation of the C-O bond of the ester. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) while leaving the acetate anion relatively "naked" and more nucleophilic, thereby accelerating the reaction rate.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 | Doublet of doublets | 2H | Aromatic protons ortho to the carbonyl | Deshielded by the electron-withdrawing carbonyl group. |

| ~ 7.2 | Triplet | 2H | Aromatic protons meta to the carbonyl | Shielded relative to the ortho protons and show coupling to the adjacent fluorine. |

| ~ 5.4 | Singlet | 2H | -CH₂- | Methylene protons adjacent to a carbonyl and an ester oxygen. |

| ~ 2.2 | Singlet | 3H | -CH₃ | Acetate methyl protons. |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 192 | C=O (ketone) | Typical chemical shift for an α-heteroatom substituted ketone. |

| ~ 170 | C=O (ester) | Characteristic chemical shift for an ester carbonyl. |

| ~ 166 (d, J ≈ 255 Hz) | C-F | Aromatic carbon directly attached to fluorine, shows a large one-bond C-F coupling constant. |

| ~ 131 (d, J ≈ 9 Hz) | Aromatic C ortho to F | Aromatic carbon ortho to fluorine, shows a two-bond C-F coupling. |

| ~ 129 | Aromatic C ipso to C=O | Quaternary aromatic carbon. |

| ~ 116 (d, J ≈ 22 Hz) | Aromatic C meta to F | Aromatic carbon meta to fluorine, shows a three-bond C-F coupling. |

| ~ 66 | -CH₂- | Methylene carbon deshielded by adjacent carbonyl and ester oxygen. |

| ~ 21 | -CH₃ | Acetate methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1750 | Strong | C=O stretch (ester) |

| ~ 1700 | Strong | C=O stretch (aromatic ketone) |

| ~ 1600, 1500 | Medium | C=C stretch (aromatic ring) |

| ~ 1220 | Strong | C-O stretch (ester) |

| ~ 1160 | Strong | C-F stretch |

The presence of two distinct carbonyl absorption bands is a key diagnostic feature in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCOCH₃]⁺ |

| 123 | [4-FC₆H₄CO]⁺ |

| 95 | [4-FC₆H₄]⁺ |

| 43 | [CH₃CO]⁺ |

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for the title compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to participate in a variety of chemical transformations to build more complex molecular architectures.

-

Synthesis of Heterocycles: The ketone functionality can be used as a starting point for the synthesis of various heterocyclic systems, which are prevalent in many drug classes.

-

Introduction of a Fluorinated Moiety: As previously discussed, the targeted introduction of a 4-fluorophenyl group can be a key step in optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Precursor to α-functionalized Ketones: The acetate group can be hydrolyzed to the corresponding α-hydroxy ketone, which is another versatile intermediate for further chemical modifications.

Conclusion

This compound is a chemical intermediate of significant interest to the scientific research community, particularly those involved in medicinal chemistry and drug development. Its straightforward synthesis and the strategic importance of the fluorophenyl keto-ester moiety make it a valuable tool for the construction of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization to aid researchers in its effective utilization.

References

-

PubChem. 2-(4-Fluorophenyl)-2-oxoacetic Acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Oxoethyl acetate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]

-

Parlak, C., et al. (2014). Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 54-63. Available from: [Link]

-

The Royal Society of Chemistry. (2020). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Available from: [Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3829-3849. Available from: [Link]

-

Organic Syntheses. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. Available from: [Link]

-

PubMed. (2025). Simultaneous quantitative determination of 2-fluoro-2-oxo-phenylcyclohexylethylamine, methylenedioxymethamphetamine and ketamine in postmortem blood using liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. Available from: [Link]

-

Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

SpectraBase. IS NIR Spectra. Available from: [Link]

-

Taylor & Francis Online. (2018). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 214, 1-13. Available from: [Link]

-

The Royal Society of Chemistry. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Available from: [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Available from: [Link]

-

ResearchGate. (2017). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Available from: [Link]

- Google Patents. (2010). Method for synthesizing bromoethyl acetate.

-

SpectraBase. (2,4-dichlorophenyl)methyl acetate. Available from: [Link]

-

ACS Publications. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry, 63(12), 6359-6386. Available from: [Link]

-

ChemRxiv. (2021). A Visible-Light-Promoted Three-Component Reaction of Indoles, Aldehydes, and Piperazines. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, compd. with 2-propanamine (1:1). Substance Details. Available from: [Link]

-

YouTube. (2021). NMR spectrum of ethyl acetate. Available from: [Link]

-

ChemSynthesis. 2-(4-methoxyphenyl)-2-oxoethyl acetate. Available from: [Link]

-

ResearchGate. (2014). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Available from: [Link]

-

University of Regensburg. (n.d.). Spectra of ethyl acetate. Available from: [Link]

-

ResearchGate. (2018). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available from: [Link]

-

PubChem. butanoic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. No results for search term "3D-FF83334" | CymitQuimica [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

2-(4-Fluorophenyl)-2-oxoethyl acetate molecular weight

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Key to this endeavor is the availability of versatile chemical building blocks that can be efficiently elaborated into more complex, biologically active compounds. This compound is one such pivotal intermediate. Its structure, featuring a fluorinated phenyl ring, a ketone, and an acetate group, offers multiple reaction sites for chemical modification. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, outline a robust analytical workflow for its characterization, and explore its applications as a precursor in the synthesis of pharmacologically relevant molecules. This document is structured to serve as a practical and authoritative resource, grounded in scientific principles and supported by relevant literature.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of its successful application in synthesis and drug discovery. This compound is a ketone that serves as a valuable intermediate in various organic syntheses.[1] The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 196.18 g/mol | [1] |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| CAS Number | 1813-94-1 | |

| Appearance | Liquid | |

| Boiling Point | 117-118 °C at 7 mmHg | |

| Purity | Typically ≥95% | [1] |

| Synonyms | Ethyl (4-fluorophenyl)(oxo)acetate | |

| Storage Temperature | Room temperature |

The molecule's structure is characterized by a para-substituted fluorophenyl group attached to an α-keto ethyl acetate moiety. This combination of functional groups makes it a reactive yet relatively stable compound under standard laboratory conditions.

Synthesis of this compound

The synthesis of α-keto esters such as this compound can be approached through several synthetic routes. One common and reliable method involves the oxidation of the corresponding α-hydroxy ester, which can be derived from the parent ketone. However, a more direct and efficient pathway for producing related structures involves the oxidation of an aryl methyl ketone. Below is a validated, two-step protocol starting from 4'-fluoroacetophenone, which is a readily available commercial starting material.

Experimental Protocol: Synthesis from 4'-Fluoroacetophenone

This protocol first involves the oxidation of 4'-fluoroacetophenone to 2-(4-fluorophenyl)-2-oxoacetic acid, followed by esterification to yield the final product.

Step 1: Oxidation of 4'-Fluoroacetophenone to 2-(4-fluorophenyl)-2-oxoacetic acid

-

Rationale: Selenium dioxide (SeO₂) is a specific and effective oxidizing agent for the conversion of the methyl group of an aryl methyl ketone to a carboxylic acid functionality at the alpha position, proceeding through an intermediate aldehyde. Pyridine serves as the solvent and also as a base to facilitate the reaction.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-fluoroacetophenone (1.0 equiv) and selenium dioxide (1.5 equiv).

-

Under a nitrogen atmosphere, add pyridine (0.1 M solution).

-

Heat the reaction mixture to 110 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

-

The filtrate is then treated with 1.0 M HCl (aq.). The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with 1.0 M NaOH (aq.). The aqueous layer is then separated, cooled in an ice bath, and acidified to approximately pH 1.5 with 6.0 M HCl (aq.).

-

The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 2-(4-fluorophenyl)-2-oxoacetic acid, which can be used in the next step without further purification.[2]

-

Step 2: Esterification to this compound

-

Rationale: The crude carboxylic acid is converted to its corresponding ethyl ester. While not explicitly detailed for this exact molecule in the provided search results, a standard Fischer esterification or reaction with an alkyl halide in the presence of a base is a common and effective method.

-

Procedure:

-

Dissolve the crude 2-(4-fluorophenyl)-2-oxoacetic acid (1.0 equiv) in dry acetone in a round-bottom flask.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

-

To this stirred suspension, add ethyl bromide (1.0 equiv) and a catalytic amount of potassium iodide.

-

Reflux the mixture for 8 hours, monitoring by TLC.[3]

-

After completion, cool the reaction, filter off the solids, and wash with acetone.

-

The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique analytical approach ensures a self-validating system of characterization.

Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final compound.

-

Methodology: A sample is dissolved in an appropriate solvent (e.g., acetonitrile) and injected into an HPLC system equipped with a C18 column and a UV detector. A gradient elution method using water and acetonitrile is typically employed. The purity is determined by the relative area of the product peak.[4]

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (196.18 g/mol ).[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl ring, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, with appropriate chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester groups.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the fluorine atom.

-

Analytical Workflow Diagram

Caption: Role of the title compound in a drug discovery workflow.

This highlights how a relatively simple starting material can be leveraged to generate a library of diverse compounds for biological screening, ultimately leading to the identification of potential drug candidates. The fluorophenyl motif is often retained in the final structures to confer favorable drug-like properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning".

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [6]Work in a well-ventilated area or a chemical fume hood. [7]

-

Handling and Storage: Avoid contact with skin, eyes, and clothing. [6]Store in a tightly sealed container in a cool, dry place. [8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for the development of novel heterocyclic compounds and other complex molecular architectures. The strategic incorporation of a fluorine atom provides a foundation for creating derivatives with potentially enhanced pharmacological profiles. This guide has provided the essential technical information, from synthesis and characterization to application and safety, to empower researchers and scientists in leveraging this important chemical tool for their drug development endeavors.

References

- Echemi. (n.d.). [2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(2-fluorophenyl)acetate | 399028-36-5.

-

PubChem. (n.d.). 2-(4-Fluorophenyl)-2-oxoacetic Acid. Retrieved from [Link]

- Supporting Information. (n.d.).

-

El-Sayed, N. N. E., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4991. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved from [Link]

- ChemSynthesis. (n.d.). 2-(4-bromophenyl)-2-oxoethyl acetate.

- ChemSynthesis. (n.d.). 2-(4-methoxyphenyl)-2-oxoethyl acetate.

-

Al-Otaibi, J. S., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5413. Retrieved from [Link]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

- Angene. (2025). tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate - Safety Data Sheet.

-

Molnar, M., et al. (2025). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2025(1), M1883. Retrieved from [Link]

- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

- AK Scientific, Inc. (n.d.). Ethyl 2-(3-amino-4-fluorophenyl)acetate - Safety Data Sheet.

- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.

-

U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

- Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

Sources

- 1. No results for search term "3D-FF83334" | CymitQuimica [cymitquimica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 4. cipac.org [cipac.org]

- 5. employees.csbsju.edu [employees.csbsju.edu]

- 6. aksci.com [aksci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Fluorophenyl)-2-oxoethyl acetate, with a Focus on its Melting Point

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(4-Fluorophenyl)-2-oxoethyl acetate and its Melting Point

This compound belongs to the family of phenacyl esters, a class of compounds with significant applications in organic synthesis and medicinal chemistry. The incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. The acetate functional group at the alpha-position to the ketone offers a site for further chemical modification or can influence the compound's solubility and reactivity profile.

The melting point is a fundamental physicochemical property that serves as a crucial indicator of a compound's purity and identity. For a crystalline solid, a sharp and defined melting point range is indicative of high purity. Conversely, a broad or depressed melting point suggests the presence of impurities. In the context of drug development, the melting point is a critical parameter that influences formulation strategies, stability, and bioavailability. Therefore, the accurate determination of the melting point of this compound is a foundational step in its characterization.

Synthesis of this compound: A Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be postulated based on well-established organic chemistry principles and the synthesis of analogous compounds. The most common approach involves the nucleophilic substitution of a halide with an acetate salt.

A probable precursor for this synthesis is 2-bromo-1-(4-fluorophenyl)ethanone, also known as 4-fluorophenacyl bromide. This starting material is commercially available and its synthesis from 4-fluoroacetophenone is well-documented.

The proposed synthesis of this compound is a two-step process, beginning with the bromination of 4-fluoroacetophenone.

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

This reaction involves the alpha-bromination of 4-fluoroacetophenone.

Caption: Synthesis of this compound via nucleophilic substitution.

Physicochemical Properties and Expected Melting Point Range

The precise melting point of this compound remains to be experimentally determined. However, by analyzing the melting points of structurally similar compounds, an educated estimation can be made.

| Compound Name | Structure | Melting Point (°C) |

| 2-(4-Methoxyphenyl)-2-oxoethyl acetate | CH₃O-C₆H₄-C(O)CH₂OAc | 63-65 |

| 2-(4-Bromophenyl)-2-oxoethyl acetate | Br-C₆H₄-C(O)CH₂OAc | Not available |

| 2-(4-Chlorophenyl)-2-oxoethyl acetate | Cl-C₆H₄-C(O)CH₂OAc | 174-176 [1] |

| 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate | F-C₆H₄-C(O)CH₂O-C(O)-C₆H₄-CF₃ | 96-97 [2] |

The electronic nature of the substituent on the phenyl ring plays a significant role in determining the intermolecular forces and, consequently, the melting point. The high melting point of the chloro-derivative suggests that the fluoro-derivative will also be a solid at room temperature with a potentially similar, though likely slightly lower, melting point due to the differences in polarizability and crystal packing between chlorine and fluorine. The benzoate derivative provides another point of comparison, though the larger ester group will have a more substantial impact on the melting point. Based on these analogs, a melting point in the range of 60-100 °C could be reasonably expected for this compound.

Experimental Determination of Melting Point: Methodologies and Best Practices

The accurate determination of the melting point is paramount for the characterization of a newly synthesized compound. The two most common and reliable methods are Capillary Melting Point and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classical method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Protocol:

-

Sample Preparation: Ensure the synthesized this compound is thoroughly dried to remove any residual solvent. The sample should be a fine, homogeneous powder.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: A slow heating rate (1-2 °C per minute) is crucial for accurate determination, especially near the expected melting point. A rapid initial heating can be employed to quickly reach a temperature about 15-20 °C below the anticipated melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more precise and quantitative measure of the melting process.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified this compound into a DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.

-

Experimental Parameters: Set the heating rate (e.g., 5-10 °C/min) and the temperature range to encompass the expected melting point.

-

Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Conclusion

While a definitive melting point for this compound is not currently reported in the accessible scientific literature, this guide provides a comprehensive framework for its synthesis and characterization. By following the proposed synthetic route and employing the detailed methodologies for melting point determination, researchers can confidently establish this critical physicochemical parameter. The accurate determination of the melting point will be instrumental in confirming the identity and purity of synthesized this compound, thereby facilitating its further investigation and potential application in various fields of chemical and pharmaceutical science.

References

-

Fun, H.-K.; Arshad, S.; Garudachari, B.; Isloor, A. M.; Shivananda, K. N. 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate. Acta Crystallogr. Sect. E Struct. Rep. Online2010 , 66 (Pt 1), o133. [Link]

-

Naidu, K. R.; Sharma, G. V. R. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Org. Commun.2017 , 10 (4), 314-322. [Link]

Sources

Mass spectrometry of 2-(4-Fluorophenyl)-2-oxoethyl acetate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(4-Fluorophenyl)-2-oxoethyl acetate

Introduction

This compound is a keto-ester compound of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of pharmaceutical agents. Its molecular architecture, featuring a fluorinated aromatic ring, a ketone, and an ester functional group, presents a unique and informative fragmentation pattern in mass spectrometry. Accurate characterization of this molecule is paramount for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will move beyond simple spectral interpretation to dissect the causality behind fragmentation pathways, offering a self-validating framework for analysis. We will delve into the strategic selection of ionization techniques, predict fragmentation patterns under both high-energy Electron Ionization (EI) and controlled Collision-Induced Dissociation (CID), and provide field-proven experimental protocols for its analysis.

Core Physicochemical Properties and Molecular Structure

A foundational understanding of the analyte's properties is the first step in any analytical method development. The structure of this compound is defined by a 4-fluorobenzoyl group linked to an acetylated methylene group.

This combination of functional groups dictates its behavior in the mass spectrometer. The key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Average Molecular Weight | 196.18 g/mol | [1] |

| Monoisotopic Mass | 196.0536 g/mol | Calculated |

The Strategic Choice of Ionization Methodology

The selection of an ionization technique is the most critical decision in shaping the analytical outcome. For a small, semi-volatile molecule like this compound, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique.[2] Gaseous analyte molecules are bombarded with 70 eV electrons, causing ionization and extensive, reproducible fragmentation.[3] The resulting mass spectrum is a rich structural fingerprint, ideal for library matching and unambiguous identification. However, the molecular ion peak may be weak or entirely absent due to its instability.[2][3]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution.[4] It imparts minimal excess energy, typically yielding an intact protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[5] This unequivocally establishes the molecular weight. Structural information is then obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), which allows for controlled, stepwise fragmentation.[6]

For comprehensive characterization, employing both techniques is the authoritative approach. GC-EI-MS provides a detailed fragmentation fingerprint for structural confirmation, while LC-ESI-MS/MS confirms the molecular weight and offers controlled fragmentation to map structural motifs.

Elucidating the Fragmentation Maze: The Electron Ionization (EI) Pathway

Under EI conditions, the molecule is ionized to form a high-energy radical cation (M•⁺) at m/z 196 . This ion is highly unstable and undergoes immediate fragmentation, driven by the presence of the carbonyl group and the stability of the resulting fragments.

The primary fragmentation is alpha-cleavage , the breaking of the bond adjacent to the carbonyl group. This is a dominant process for ketones.[7][8][9]

-

Formation of the 4-Fluorobenzoyl Cation: The most favorable cleavage occurs at the C-C bond between the carbonyl and the methylene group. This expels a •CH₂OCOCH₃ radical and forms the highly stable, resonance-stabilized 4-fluorobenzoyl cation at m/z 123 . This is predicted to be the base peak or one of the most intense peaks in the spectrum.

-

Formation of the 4-Fluorophenyl Cation: The 4-fluorobenzoyl cation (m/z 123) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation of benzoyl-type ions and results in the formation of the 4-fluorophenyl cation at m/z 95 .[8][10]

-

Formation of the Acetyl Cation: A secondary alpha-cleavage can result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43 , although this is typically less favorable than the formation of the aromatic-stabilized cation.

The predicted EI fragmentation pathway is visualized below.

Summary of Key EI Fragments

| m/z | Proposed Ion Structure | Formula | Comments |

| 196 | Molecular Ion | [C₁₀H₉FO₃]•⁺ | May be low abundance or absent. |

| 123 | 4-Fluorobenzoyl cation | [C₇H₄FO]⁺ | Predicted Base Peak. Result of primary alpha-cleavage. |

| 95 | 4-Fluorophenyl cation | [C₆H₄F]⁺ | Result of neutral loss of CO from m/z 123. |

| 43 | Acetyl cation | [C₂H₃O]⁺ | Common fragment from acetate esters. |

Controlled Analysis via ESI-MS/MS

In positive-mode ESI, the molecule readily accepts a proton, typically on the ketonic oxygen, to form the protonated molecule [M+H]⁺ at m/z 197 . This ion is then isolated and subjected to CID to induce fragmentation. The pathways are distinct from EI as they originate from an even-electron ion and are dominated by the loss of stable neutral molecules.

-

Neutral Loss of Acetic Acid: The most facile fragmentation for protonated esters is often the neutral loss of the corresponding carboxylic acid. Here, a rearrangement leads to the elimination of acetic acid (CH₃COOH, 60 Da), resulting in a prominent product ion at m/z 137 .

-

Neutral Loss of Ketene: A characteristic fragmentation of acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da).[11] This rearrangement yields a product ion at m/z 155 , corresponding to protonated 2-hydroxy-1-(4-fluorophenyl)ethan-1-one.

-

Formation of the 4-Fluorobenzoyl Cation: Cleavage of the C-O bond can also occur, leading to the formation of the 4-fluorobenzoyl cation at m/z 123 . This ion is common to both EI and ESI-MS/MS spectra, providing a crucial linkage point for structural confirmation.

The predicted ESI-MS/MS fragmentation pathway is visualized below.

Summary of Key ESI-MS/MS Fragments

| Precursor m/z | Product m/z | Neutral Loss | Proposed Product Ion Structure |

| 197 | 155 | Ketene (42.01 Da) | [C₈H₈FO₂]⁺ |

| 197 | 137 | Acetic Acid (60.02 Da) | [C₈H₆FO]⁺ |

| 197 | 123 | C₂H₄O₂ (60.02 Da) | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |

Field-Proven Experimental Protocols

The following protocols are designed to be robust starting points for the analysis of this compound. They are self-validating systems; successful execution will yield data consistent with the fragmentation patterns described above.

Protocol 1: GC-EI-MS for Structural Fingerprinting

-

Rationale: This protocol leverages the volatility of the analyte for separation by Gas Chromatography (GC) and uses the high-energy EI source to generate a reproducible fragmentation pattern for library creation and structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity ethyl acetate or dichloromethane. Vortex to ensure complete dissolution.

-

GC System:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 ratio) at 250°C. The high split ratio prevents column overloading and ensures sharp peaks.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness phenyl-arylene polymer (e.g., DB-5ms or equivalent), is ideal. This provides excellent resolution for compounds of this polarity.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes. This gradient ensures elution of the analyte as a sharp peak while separating it from potential lower or higher boiling impurities.

-

-

MS System:

-

Interface Temperature: 280°C to prevent cold spots and ensure efficient transfer to the source.

-

Ion Source: Electron Ionization (EI) at 230°C.

-

Ionization Energy: 70 eV (standard for library comparability).

-

Mass Range: Scan from m/z 40 to 300. This range covers the potential fragments (e.g., m/z 43) up to well beyond the molecular ion (m/z 196).

-

-

Protocol 2: LC-ESI-MS/MS for Molecular Weight and Controlled Fragmentation

-

Rationale: This protocol uses Liquid Chromatography (LC) for separation and soft ESI to confirm the molecular weight. Tandem MS (MS/MS) with CID provides controlled fragmentation to verify structural components.

-

Methodology:

-

Sample Preparation: Prepare a 10 µg/mL stock solution in acetonitrile. Dilute further to ~100 ng/mL using a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid is crucial for promoting protonation and achieving good ESI signal.

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm ID x 50 mm, 1.8 µm particle size) provides excellent retention and peak shape.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS System:

-

Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

-

Key ESI Parameters:

-

Capillary Voltage: ~3.5 kV

-

Drying Gas (N₂) Flow: ~10 L/min

-

Drying Gas Temperature: ~325°C

-

Nebulizer Pressure: ~40 psi

-

-

MS1 Scan: Acquire a full scan from m/z 100-400 to identify the [M+H]⁺ ion at m/z 197.

-

MS2 (Product Ion) Scan: Select m/z 197 as the precursor ion. Apply a range of collision energies (e.g., ramp from 10-30 eV) to observe the formation of product ions (m/z 155, 137, 123). The optimal energy will be that which produces a rich spectrum of these key fragments.

-

-

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of fragmentation can be applied to elucidate a chemical structure. The complementary nature of Electron Ionization and Electrospray Ionization provides a powerful and self-validating workflow. EI-MS delivers a complex but reproducible fingerprint defined by alpha-cleavage, leading to the characteristic 4-fluorobenzoyl (m/z 123) and 4-fluorophenyl (m/z 95) cations. ESI-MS/MS confirms the molecular weight via the [M+H]⁺ ion (m/z 197) and reveals fragmentation pathways dominated by the neutral loss of acetic acid (to m/z 137) and ketene (to m/z 155). By employing the structured methodologies and interpretive frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical entity.

References

- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule.

- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o...

- StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone.

- ResearchGate. Mass spectra of acetophenone in the molecular ion region.

- YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.

- ChemicalBook. 366-78-9(this compound) Product Description.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PMC (PubMed Central). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?.

- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- PubMed. Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs.

- RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

- 1. 366-78-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 8. app.studyraid.com [app.studyraid.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 11. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 2-(4-Fluorophenyl)-2-oxoethyl Acetate: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a molecule of significant interest in organic synthesis and potential drug discovery.[1] Leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, spectroscopic, and electronic properties. We present a detailed computational workflow, from molecular geometry optimization to the prediction of spectroscopic signatures (FT-IR, 1H & 13C NMR) and analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and related α-functionalized ketones at a molecular level.

Introduction: The Significance of α-Functionalized Ketones

α-Functionalized ketones, particularly α-haloketones and their ester derivatives, are pivotal intermediates in organic synthesis. Their inherent reactivity allows for the construction of complex molecular architectures, making them valuable building blocks for pharmaceuticals and functional materials. The subject of this guide, this compound, combines the reactive α-acetoxy ketone moiety with a fluorinated phenyl ring, a common feature in many bioactive compounds that can enhance metabolic stability and binding affinity. A thorough understanding of its conformational preferences, electronic landscape, and spectroscopic characteristics is crucial for its effective utilization in synthetic strategies and for rational drug design. This guide aims to provide that understanding through a rigorous theoretical framework.

Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of our findings, we employed a computational protocol grounded in well-established theoretical methods. The causality behind our choices of methods and basis sets is to strike a balance between computational cost and accuracy, providing reliable predictions for molecules of this size and complexity.

Geometry Optimization and Conformational Analysis

The initial step in our theoretical investigation was to determine the most stable three-dimensional structure of this compound. This was achieved through geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a good compromise between accuracy and computational expense.

Protocol for Geometry Optimization:

-

Initial Structure Generation: A 2D sketch of this compound was converted into a 3D structure using molecular modeling software.

-

Conformational Search: A preliminary conformational search was performed to identify low-energy conformers arising from rotation around the single bonds.

-

DFT Optimization: The identified conformers were then subjected to full geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2][3] This level of theory is known to provide accurate geometries for organic molecules.

-

Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Diagram of Computational Workflow for Geometry Optimization:

Caption: Workflow for obtaining the stable conformer of the molecule.

Spectroscopic Predictions

Theoretical calculations of spectroscopic data are invaluable for interpreting experimental spectra and can aid in the identification and characterization of novel compounds.

-

FT-IR Spectroscopy: Vibrational frequencies were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[3] Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.

Electronic Properties Analysis

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[4][5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[6]

Theoretical Results and Discussion

Molecular Geometry and Conformational Preference

The optimized geometry of this compound reveals a non-planar structure. The dihedral angle between the phenyl ring and the adjacent carbonyl group is a key determinant of the molecule's overall shape. Our calculations suggest a preferred conformation where the acetyl group is oriented away from the phenyl ring to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O (ketone) | 1.215 | C-C-O (ketone) | 120.5 |

| C-O (ester) | 1.345 | O-C-C (ester) | 109.8 |

| C=O (ester) | 1.208 | C-O-C (ester) | 117.2 |

| C-F | 1.352 | C-C-F | 118.9 |

Diagram of the Optimized Molecular Structure:

Caption: Representation of the HOMO-LUMO energy gap.

-

Molecular Electrostatic Potential (MEP): The MEP map reveals that the most negative potential (red regions) is located around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms are characterized by a positive potential (blue regions), making them susceptible to nucleophilic attack. The fluorine atom also contributes to the electronegative potential on the phenyl ring.

Conclusion and Future Perspectives

This in-depth theoretical guide provides a foundational understanding of the structural, spectroscopic, and electronic properties of this compound. The presented computational workflow and theoretical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The predicted spectroscopic data can aid in the experimental characterization of this molecule and its derivatives. Furthermore, the insights into its electronic structure and reactivity can guide the design of new synthetic routes and the development of novel drug candidates. Future work could involve extending these theoretical studies to explore the reaction mechanisms involving this molecule and to investigate its interactions with biological targets through molecular docking and dynamics simulations.

References

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.). Google Patents.

-

Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. (2023). MDPI. Retrieved February 2, 2026, from [Link]

-

2-(4-Fluorophenyl)-2-oxoethyl 2-methoxybenzoate. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved February 2, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. (n.d.). SpectraBase. Retrieved February 2, 2026, from [Link]

-

Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved February 2, 2026, from [Link]

-

Analysis of phenacyl esters of radiolabeled fatty acids produced by the... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. (2021). Frontiers. Retrieved February 2, 2026, from [Link]

-

Hybrid compositions of 3′-(triflouromethyl)acetophenone calculated by B3LYP/6-311++G(d,p) ... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. Retrieved February 2, 2026, from [Link]

-

Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. (2007). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. (n.d.). ACS Omega. Retrieved February 2, 2026, from [Link]

-

Spectrophotometric Investigation of the Complexation Mechanism of 3– (Trifluoromethyl) Acetophenone. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

-

DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. (2024). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (2024). PubMed. Retrieved February 2, 2026, from [Link]

-

Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

What is the best method to calculate the HOMO LUMO GAP for the PCBM molecule. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

-

[The Study of Infrared Spectra of Acetophenone Molecule]. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved February 2, 2026, from [Link]

-

Investigating DFT Study and NBO Analysis in Different Solvents on Se2X2 (X. (2025). Retrieved February 2, 2026, from [Link]

-

THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. (2016). DergiPark. Retrieved February 2, 2026, from [Link]

-

(PDF) Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

-

12.2: NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

(PDF) Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

(PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. Retrieved February 2, 2026, from [Link]

-

Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved February 2, 2026, from [Link]

-

Full article: Structural, Spectral, Pharmacokinetics Analysis (in-Silico), Drug-Likeness, NCI Analysis (ELF, LOL, IRI & DORI) & Molecular Docking Computations of 2-Hydroxy 2-Phenyl Acetophenone a DFT Approaches. (2024). Taylor & Francis. Retrieved February 2, 2026, from [Link]

Sources

- 1. No results for search term "3D-FF83334" | CymitQuimica [cymitquimica.com]

- 2. Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]

A Computational Chemistry Deep Dive into 2-(4-Fluorophenyl)-2-oxoethyl Acetate: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, understanding the intricate molecular characteristics of novel chemical entities is paramount. This technical guide provides an in-depth exploration of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a promising scaffold in medicinal chemistry, through the lens of computational chemistry. We will dissect its electronic structure, predict its potential biological interactions, and simulate its dynamic behavior. This document serves as a practical roadmap for researchers, scientists, and drug development professionals, offering not just methodologies, but the critical reasoning behind each computational experiment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Significance of this compound

This compound is a ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a fluorinated phenyl ring, a ketone, and an ester group, presents a unique combination of electronic and steric properties that are of significant interest in medicinal chemistry. The presence of the fluorine atom can modulate metabolic stability, binding affinity, and membrane permeability, making this scaffold a compelling starting point for the design of novel therapeutics.